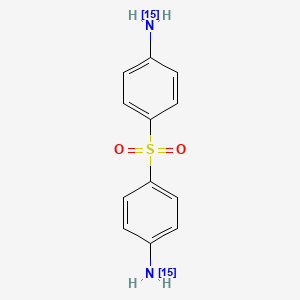
Dapsone-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapsone-15N2 is a nitrogen-15 labeled derivative of dapsone, a synthetic sulfone compound. Dapsone, also known as 4,4’-diaminodiphenyl sulfone, has been widely used for its antibacterial and anti-inflammatory properties. The nitrogen-15 labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dapsone-15N2 involves the incorporation of nitrogen-15 isotopes into the dapsone molecule. This can be achieved through various synthetic routes, including the reaction of 4-nitrochlorobenzene with aniline-15N2, followed by reduction of the nitro group to an amine group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 labeled reagents and stringent quality control measures to ensure the isotopic purity of the final product. The production process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Dapsone-15N2 undergoes various chemical reactions, including:
Oxidation: Dapsone can be oxidized to form dapsone hydroxylamine, which is an intermediate in its metabolic pathway.
Reduction: The nitro groups in dapsone can be reduced to amine groups, which is a key step in its synthesis.
Substitution: Dapsone can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the sulfone group.
Major Products:
Oxidation: Dapsone hydroxylamine.
Reduction: 4,4’-diaminodiphenyl sulfone.
Substitution: Various substituted dapsone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dapsone-15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of dapsone in the body.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability.
Wirkmechanismus
Dapsone-15N2 exerts its effects through several mechanisms:
Antibacterial Action: Inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of dihydropteroate synthetase, thereby inhibiting bacterial growth.
Anti-inflammatory Action: Inhibits the production of reactive oxygen species, reduces the effect of eosinophil peroxidase on mast cells, and downregulates neutrophil-mediated inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Trimethoprim: Often used in combination with sulfamethoxazole for its synergistic antibacterial effects.
Uniqueness of Dapsone-15N2: this compound is unique due to its nitrogen-15 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides valuable insights into the metabolic pathways and interactions of dapsone that are not possible with the unlabeled compound.
Eigenschaften
IUPAC Name |
4-(4-(15N)azanylphenyl)sulfonyl(15N)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-SBAVNFSASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])S(=O)(=O)C2=CC=C(C=C2)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-19-1 |
Source


|
| Record name | 287476-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
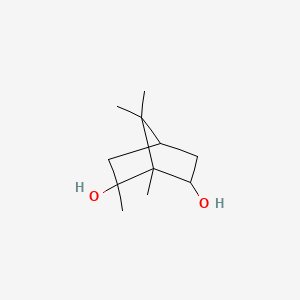
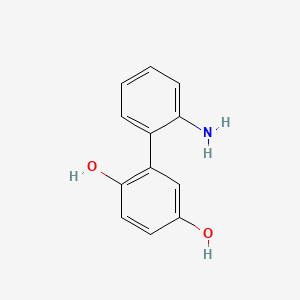
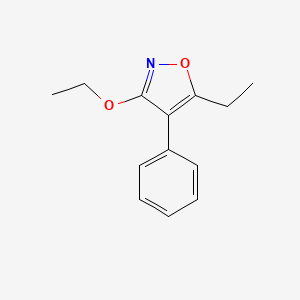

![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)
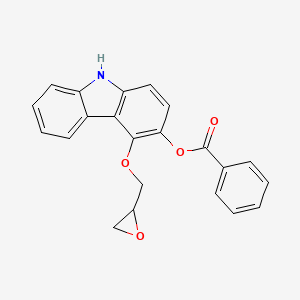
![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)


![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)
